2-Hydroxy-3-methoxybutanoic acid

CAS No.: 5405-44-7

Cat. No.: VC7979583

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5405-44-7 |

|---|---|

| Molecular Formula | C5H10O4 |

| Molecular Weight | 134.13 g/mol |

| IUPAC Name | 2-hydroxy-3-methoxybutanoic acid |

| Standard InChI | InChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8) |

| Standard InChI Key | HXGKXDWXDMCHDY-UHFFFAOYSA-N |

| SMILES | CC(C(C(=O)O)O)OC |

| Canonical SMILES | CC(C(C(=O)O)O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

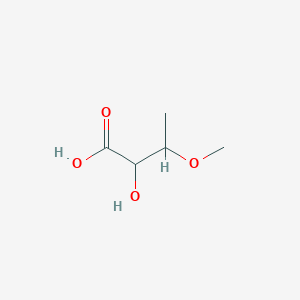

2-Hydroxy-3-methoxybutanoic acid belongs to the class of hydroxy acids, characterized by a four-carbon backbone with substituents at the second and third positions. The IUPAC name derives from the hydroxyl group at carbon 2 and the methoxy group at carbon 3, with a carboxylic acid terminus at carbon 4. The SMILES notation CC(C(C(=O)O)O)OC confirms this arrangement, while the InChIKey HXGKXDWXDMCHDY-UHFFFAOYSA-N provides a unique identifier for database searches .

The compound’s stereochemistry remains unspecified in available literature, though its chiral centers (C2 and C3) suggest potential enantiomeric forms. Comparative studies on analogous hydroxy acids, such as (S)-2-hydroxy-3-methylbutanoic acid (CAS 17407-55-5), highlight the influence of stereochemistry on reactivity and biological activity .

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, obtained via ion mobility spectrometry, provide insights into its gas-phase behavior. For instance, the [M+H]+ ion exhibits a CCS of 126.5 Ų, while the [M+Na]+ adduct shows a higher value of 134.3 Ų, reflecting sodium’s larger ionic radius . These metrics are critical for mass spectrometry-based identification in complex mixtures.

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s boiling point is reported as 278.9°C at 760 mmHg, with a flash point of 120.2°C, indicating moderate thermal stability . Its density of 1.215 g/cm³ suggests a liquid state at room temperature, though experimental confirmation is lacking. The polar surface area (PSA) of 66.76 Ų, calculated from its molecular structure, implies high hydrophilicity and potential solubility in polar solvents like water or ethanol .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 134.13 g/mol | |

| Density | 1.215 g/cm³ | |

| Boiling Point | 278.9°C at 760 mmHg | |

| Flash Point | 120.2°C | |

| Polar Surface Area (PSA) | 66.76 Ų | |

| Refractive Index | 1.455 |

Comparative Analysis with Analogues

The trifluoromethyl derivative, 2-hydroxy-3-methyl-2-(trifluoromethyl)butanoic acid (C₆H₉F₃O₃), demonstrates how electron-withdrawing groups alter physicochemical behavior. With a higher molecular weight (186.13 g/mol) and distinct reactivity due to the -CF₃ group, this analogue underscores the tunability of hydroxy acid properties through substitution .

Applications and Industrial Relevance

Material Science and Specialty Chemicals

The compound’s high polarity and thermal stability suggest utility in polymer chemistry, particularly as a monomer for biodegradable polyesters. Its methoxy group could enhance solubility in organic matrices, facilitating applications in coatings or adhesives.

Future Research Directions

-

Stereochemical Resolution: Isolation and characterization of enantiomers to assess biological activity disparities.

-

Synthetic Optimization: Development of efficient, scalable synthesis routes using green chemistry principles.

-

Application Trials: Exploration in drug delivery systems, biodegradable plastics, or as a ligand in asymmetric catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume